molecular formula C20H23N3O3 B7067815 N'-(5-carbamoyl-2-methylphenyl)-N-[2-(3-methylphenyl)propyl]oxamide

N'-(5-carbamoyl-2-methylphenyl)-N-[2-(3-methylphenyl)propyl]oxamide

Cat. No.: B7067815
M. Wt: 353.4 g/mol
InChI Key: VCNNGDMZFMDHDT-UHFFFAOYSA-N
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Description

N’-(5-carbamoyl-2-methylphenyl)-N-[2-(3-methylphenyl)propyl]oxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbamoyl group, a methylphenyl group, and an oxamide linkage.

Properties

IUPAC Name

N'-(5-carbamoyl-2-methylphenyl)-N-[2-(3-methylphenyl)propyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-12-5-4-6-15(9-12)14(3)11-22-19(25)20(26)23-17-10-16(18(21)24)8-7-13(17)2/h4-10,14H,11H2,1-3H3,(H2,21,24)(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNNGDMZFMDHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)CNC(=O)C(=O)NC2=C(C=CC(=C2)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-carbamoyl-2-methylphenyl)-N-[2-(3-methylphenyl)propyl]oxamide typically involves the following steps:

    Formation of the Carbamoyl Intermediate: The starting material, 5-amino-2-methylbenzoic acid, is reacted with phosgene to form the corresponding carbamoyl chloride.

    Coupling Reaction: The carbamoyl chloride is then reacted with 2-(3-methylphenyl)propylamine in the presence of a base such as triethylamine to form the desired oxamide compound.

Industrial Production Methods

In an industrial setting, the production of N’-(5-carbamoyl-2-methylphenyl)-N-[2-(3-methylphenyl)propyl]oxamide may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(5-carbamoyl-2-methylphenyl)-N-[2-(3-methylphenyl)propyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N’-(5-carbamoyl-2-methylphenyl)-N-[2-(3-methylphenyl)propyl]oxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-(5-carbamoyl-2-methylphenyl)-N-[2-(3-methylphenyl)propyl]oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N’-(5-carbamoyl-2-methylphenyl)-N-[2-(4-methylphenyl)propyl]oxamide: Similar structure with a different position of the methyl group.

    N’-(5-carbamoyl-2-methylphenyl)-N-[2-(2-methylphenyl)propyl]oxamide: Similar structure with a different position of the methyl group.

    N’-(5-carbamoyl-2-methylphenyl)-N-[2-(3-ethylphenyl)propyl]oxamide: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

N’-(5-carbamoyl-2-methylphenyl)-N-[2-(3-methylphenyl)propyl]oxamide is unique due to its specific arrangement of functional groups, which can influence its chemical reactivity and biological activity. The presence of both carbamoyl and oxamide groups provides opportunities for diverse chemical modifications and interactions.

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